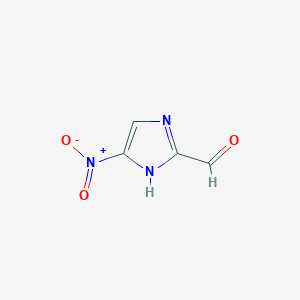

4-Nitro-1H-imidazole-2-carbaldehyde

Vue d'ensemble

Description

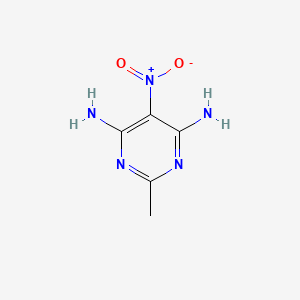

4-Nitro-1H-imidazole-2-carbaldehyde is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Molecular Structure Analysis

The molecular formula of this compound is C4H3N3O3 . It is a derivative of imidazole, which is a five-membered heterocyclic compound containing two nitrogen atoms .Chemical Reactions Analysis

Imidazole derivatives, including this compound, are known for their versatile reactivity. They serve as key building blocks for the preparation of diverse heterocyclic compounds and pharmaceutical intermediates .Applications De Recherche Scientifique

Synthesis of pH-Sensitive Spin Probes

4-Nitro-1H-imidazole-2-carbaldehyde has been utilized in the synthesis of pH-sensitive spin probes. Specifically, 4,4-Dimethyl-4H-imidazole-5-carbaldehyde oxime 3-oxides were prepared by oxidation and nitrosation of 4,5,5-trimethyl-2,5-dihydro-1H-imidazol-1-ols. These compounds were then converted to 5-(di)alkylamino-4H-imidazole 3-oxides and treated with AlkMgX, followed by oxidation to yield stable nitroxides, which are pH-sensitive spin probes (Kirilyuk et al., 2003).

Facilitating Organic Synthesis

The compound has facilitated the synthesis of 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes via copper-catalyzed oxidative coupling of amidines and α,β-unsaturated aldehydes. This process is notable for preserving the aldehyde group and employs cheap catalysts under mild conditions, contributing to high atom economy (Li et al., 2015).

Green Synthesis in Aqueous Medium

Imidazole has been used as a mild Lewis basic catalyst for the Henry reactions in aqueous medium. This method efficiently synthesizes 2-nitroalkanols and is notable for its mild reaction conditions and avoidance of specific side reactions. It's a step towards green synthesis, utilizing water as the reaction medium and allowing the recycling of the catalyst (Phukan et al., 2008).

Building Blocks in Medical Chemistry

This compound derivatives have been used as building blocks in medical chemistry. Derivatives like 4-methyl-5-imidazole carbaldehyde have been used to synthesize various biologically active molecules. The versatility of these compounds is demonstrated by their transformation into various derivatives like benzoxazole, benzothiazole, and benzoimidazole, potentially displaying biological activities (Orhan et al., 2019).

Synthesis of Alkaloids

The compound has played a crucial role in synthesizing 2-amino-1H-imidazol-4-carbaldehyde derivatives, which are key building blocks for synthesizing various 2-aminoimidazole alkaloids. These alkaloids include oroidin, hymenidin, dispacamide, monobromodispacamide, and ageladine A, highlighting its significance in synthetic organic chemistry (Ando & Terashima, 2010).

Safety and Hazards

Propriétés

IUPAC Name |

5-nitro-1H-imidazole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O3/c8-2-3-5-1-4(6-3)7(9)10/h1-2H,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIIOVRYTOGGBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)C=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

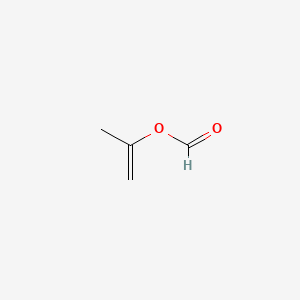

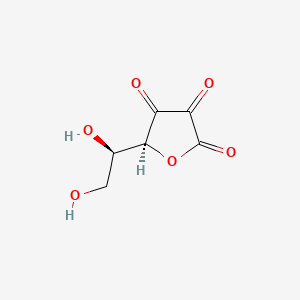

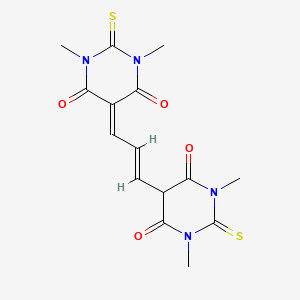

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

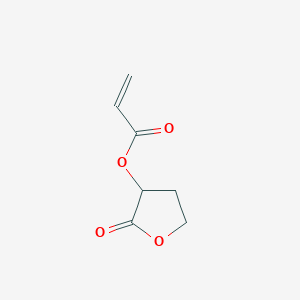

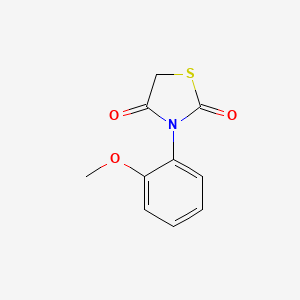

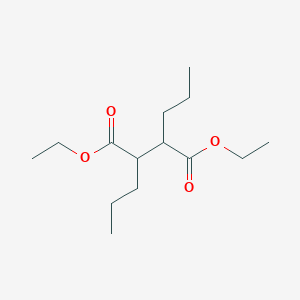

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Hydroxy-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B3327275.png)

![(3Z)-5-methyl-3-[[5-(4-methylphenyl)furan-2-yl]methylidene]furan-2-one](/img/structure/B3327302.png)

![4-[2-(5-Carboxy-2-methylthiophen-3-yl)cyclopent-1-en-1-yl]-5-methylthiophene-2-carboxylic acid](/img/structure/B3327312.png)

![2,6-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3327365.png)